Acetato de aluminio

Descripción general

Descripción

El acetato de aluminio, también conocido como etanoato de aluminio, es una sal formada por la reacción del hidróxido de aluminio con ácido acético. Existe en tres formas: monothis compound básico, dithis compound básico y trithis compound neutro. Estos compuestos se utilizan comúnmente en diversas aplicaciones, particularmente en los campos médico e industrial .

Rutas sintéticas y condiciones de reacción:

Monothis compound básico: Este compuesto se sintetiza haciendo reaccionar hidróxido de aluminio con ácido acético diluido. La reacción se lleva a cabo normalmente a temperatura ambiente.

Dithis compound básico: Este se prepara a partir de una solución acuosa de this compound, lo que da como resultado un polvo blanco.

Trithis compound neutro: Este compuesto se produce calentando cloruro de aluminio o polvo de aluminio con una mezcla de ácido acético y anhídrido acético a una temperatura relativamente alta (alrededor de 180 °C) en ausencia de agua.

Métodos de producción industrial:

- Industrialmente, el this compound se produce mezclando sulfato de aluminio con acetato de calcio en agua. La solución resultante se filtra y se deja reposar durante 24 horas para completar la reacción .

Tipos de reacciones:

Hidrólisis: El trithis compound se hidroliza en agua para formar una mezcla de monothis compound básico y dithis compound básico.

Reacciones de sustitución: El this compound puede sufrir reacciones de sustitución con otros ácidos o bases para formar diferentes sales de aluminio.

Reactivos y condiciones comunes:

Hidrólisis: El agua es el principal reactivo para las reacciones de hidrólisis.

Sustitución: Se pueden utilizar varios ácidos o bases como reactivos para las reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

El acetato de aluminio tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El acetato de aluminio actúa como astringente, lo que significa que provoca la contracción de los tejidos corporales. Este efecto se logra a través del flujo osmótico de agua lejos del área donde se aplica el compuesto. Este mecanismo ayuda a reducir la inflamación y la picazón secando y protegiendo la piel .

Compuestos similares:

Hidróxido de aluminio: Utilizado como antiácido y en adyuvantes de vacunas.

Cloruro de aluminio: Utilizado en antitranspirantes y como catalizador en síntesis orgánica.

Sulfato de aluminio: Utilizado en la purificación del agua y como mordiente en el teñido.

Singularidad del this compound:

- El this compound es único en su capacidad de actuar como astringente, lo que lo hace particularmente útil en aplicaciones médicas para tratar irritaciones de la piel. Su versatilidad para formar diferentes sales (monoacetato, diacetato y triacetato) también lo distingue de otros compuestos de aluminio .

Comparación Con Compuestos Similares

Aluminum Hydroxide: Used as an antacid and in vaccine adjuvants.

Aluminum Chloride: Used in antiperspirants and as a catalyst in organic synthesis.

Aluminum Sulfate: Used in water purification and as a mordant in dyeing.

Uniqueness of Aluminum Acetate:

- Aluminum acetate is unique in its ability to act as an astringent, making it particularly useful in medical applications for treating skin irritations. Its versatility in forming different salts (monoacetate, diacetate, and triacetate) also distinguishes it from other aluminum compounds .

Propiedades

Key on ui mechanism of action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |

|---|---|

Número CAS |

139-12-8 |

Fórmula molecular |

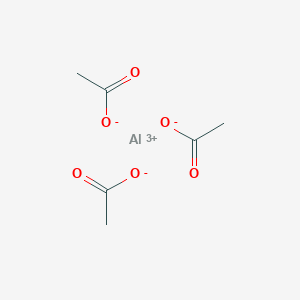

C2H4AlO2 |

Peso molecular |

87.03 g/mol |

Nombre IUPAC |

aluminum;triacetate |

InChI |

InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

HDOAYHNQJVFBOY-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

SMILES canónico |

CC(=O)O.[Al] |

Key on ui other cas no. |

139-12-8 |

Descripción física |

Neutral form: White solid, soluble in water; [Hawley] |

Pictogramas |

Irritant |

Sinónimos |

aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is aluminum acetate, and what are its common uses?

A1: Aluminum acetate, also known as Burow's solution, is an aluminum salt with notable antibacterial properties []. It is commonly employed in hospitals as a topical treatment for chronic suppurative otitis media, effectively inhibiting a range of microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) [].

Q2: How effective is aluminum acetate against different bacterial strains?

A2: Studies show that aluminum acetate's antibacterial potency is dependent on its aluminum concentration []. Importantly, its efficacy remains consistent against both standard Staphylococcus aureus and several MRSA strains, indicating its potential against antibiotic-resistant bacteria [].

Q3: How does aluminum acetate compare to other topical antiseptics for otitis media?

A3: In vitro studies suggest that a 5% povidone iodine solution and boric acid powder, which has proven clinical efficacy, show similar promise to aluminum acetate for potential clinical use in treating otitis media []. While a 3.25% aluminum acetate solution demonstrated the best activity against Pseudomonas aeruginosa compared to other tested solutions, further clinical research on 5% povidone iodine solution is needed [].

Q4: Are there any concerns about the ototoxicity of aluminum acetate ear drops?

A4: While aluminum acetate possesses potent antimicrobial properties, research on chinchilla models highlights the potential for ototoxicity []. Further investigation is needed to ascertain the safety profile of aluminum acetate otic solutions.

Q5: Does storing aluminum acetate solution affect its properties and effectiveness?

A5: Research indicates that storing aluminum acetate solution (Burow’s solution) for up to 5 months at 4°C had no significant impact on its pH, osmolarity, or antibacterial activity [, ]. This suggests good stability and consistent efficacy over a reasonable storage period.

Q6: Is there a way to prepare aluminum acetate solution more quickly?

A6: Yes, a rapid preparation method utilizing commercially available aluminum acetate basic (Al2O(CH3CO2)4, Al(OH)(CH3CO2)2) has been developed [, ]. This method involves boiling the compound with specific amounts of tartaric acid and acetic acid for a shorter duration, resulting in a solution with comparable pharmaceutical properties and antibacterial activities to the traditionally prepared solution [, ].

Q7: What are the variations in aluminum acetate preparation methods between Japan and other countries?

A7: The formula and preparation of aluminum acetate solutions, specifically Burow's solution, differ globally []. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) utilize a specific type of hydrous aluminum sulfate and a different molar ratio of ingredients compared to the method described in the Teine-Keijin Hospital manual commonly used in Japan []. This discrepancy in formulation and the use of anhydrous aluminum sulfate in the Japanese method can impact dissolution rates and overall stability of the solution [].

Q8: Can aluminum acetate be used as a mordant in textile dyeing, and how does it compare to other mordants?

A8: Yes, aluminum acetate is an effective mordant for natural dyes on cellulose-based fabrics like cotton and bamboo [, , , ]. Studies comparing aluminum acetate to aluminum potassium sulfate revealed that the choice of mordant significantly affects the colorfastness of natural dyes like madder, weld, and coreopsis to laundering and light exposure []. Notably, a 5% owf concentration of aluminum acetate resulted in slightly higher colorfastness ratings for coreopsis and weld compared to aluminum potassium sulfate [].

Q9: How does aluminum acetate enhance the dyeing of cotton fabrics with lac dye?

A9: Research indicates that pretreating cotton fabrics with tannic acid followed by aluminum acetate significantly enhances lac dyeing [, ]. Tannic acid increases aluminum adsorption to the cotton, and the subsequent affinity between aluminum and laccaic acid, the coloring agent in lac dye, leads to a more pronounced dyeing effect [, ].

Q10: Can aluminum acetate be used as a catalyst in polymer synthesis?

A10: Yes, aluminum acetate demonstrates catalytic activity in the synthesis of poly(ethylene terephthalate) (PET) [, ]. When compared to antimony acetate, aluminum acetate exhibits superior catalytic activity and lower toxicity, making it a more environmentally friendly alternative []. Additionally, it surpasses the efficiency of aluminum powder and aluminum hydroxide in PET synthesis [].

Q11: How does aluminum acetate contribute to the synthesis of alumina?

A11: Aluminum acetate serves as a valuable precursor in alumina synthesis [, , ]. Thermal decomposition of aluminum acetate at specific temperatures leads to the formation of precursors that can be further processed to obtain submicrometer alumina powders [, , ]. This method allows for control over the physical characteristics of the resulting alumina powder [].

Q12: What is the role of aluminum acetate in the creation of aluminum oxide submicro-rings?

A12: Aluminum acetate, combined with polyvinylpyrrolidone (PVP), forms the basis for synthesizing aluminum oxide submicro-rings (AO-SMRs) via electrospinning []. The aluminum acetate and PVP solution undergoes specific processing and calcination steps, ultimately yielding AO-SMRs with controlled properties [].

Q13: Can aluminum acetate be utilized in the development of materials for specific applications, such as conformance control in reservoirs?

A13: Research suggests that aluminum acetate holds potential as a crosslinker for polyacrylamide (PAM), creating pH-controlled, aluminum-based polymeric gels suitable for conformance control in sour gas reservoirs []. These gels exhibit controllable gelation times and good stability across a range of pH and saline conditions, making them promising for downhole applications [].

Q14: Does aluminum acetate have any applications in drug delivery systems?

A14: Yes, research has explored the use of aluminum acetate as a cross-linking agent for polyvinyl alcohol (PVA) []. This crosslinking strategy allows for control over the water solubility of PVA, a property crucial for its use in various drug delivery applications [].

Q15: Are there any safety concerns regarding the use of aluminum acetate?

A15: While generally considered safe for topical use, some individuals may experience irritation or allergic reactions to aluminum acetate [, ]. It is essential to use the appropriate concentration and follow recommended guidelines. In the context of textile dyeing, aluminum acetate offers a potentially less environmentally impactful alternative to other mordants, aligning with the principles of green chemistry [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.